3-Methyl-2-nonanone
Overview
Description
3-Methyl-2-nonanone: is an organic compound with the molecular formula C10H20O . It is a methyl ketone, characterized by a ketone functional group attached to a nonane backbone. This compound is known for its pleasant, fruity odor and is used in various applications, including the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-nonanone can be synthesized through several methods. One common approach involves the oxidation of nonanal using an oxidizing agent such as potassium permanganate . Another method includes the condensation of acetone with butyraldehyde, followed by subsequent reactions to form the desired ketone .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale oxidation processes. These processes typically involve the use of catalysts and controlled reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-nonanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 3-methyl-2-nonanol.
Substitution: The compound can participate in substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3-Methyl-2-nonanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Methyl-2-nonanone is used as a reagent in organic synthesis, particularly in the formation of complex molecules through aldol reactions and other condensation reactions .
Biology: In biological research, this compound is studied for its role as a volatile organic compound (VOC) produced by certain microorganisms. It has been shown to have antimicrobial properties and is being investigated for its potential use in controlling plant pathogens .
Industry: The compound is used in the flavor and fragrance industry due to its pleasant, fruity odor. It is incorporated into perfumes, air fresheners, and other scented products .
Mechanism of Action
The mechanism of action of 3-Methyl-2-nonanone involves its interaction with microbial cell membranes. As a volatile organic compound, it can disrupt the cell membranes of microorganisms, leading to cell lysis and death . This antimicrobial activity is attributed to its ability to interfere with the integrity of the lipid bilayer, causing leakage of cellular contents .
Comparison with Similar Compounds
2-Nonanone: Another methyl ketone with a similar structure but differing in the position of the methyl group.
3-Pentanone: A shorter-chain methyl ketone with similar chemical properties.
2-Heptanone: A medium-chain methyl ketone with similar applications in the flavor and fragrance industry.
Uniqueness: 3-Methyl-2-nonanone is unique due to its specific structure, which imparts a distinct fruity odor. This makes it particularly valuable in the flavor and fragrance industry.
Properties
IUPAC Name |
3-methylnonan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-5-6-7-8-9(2)10(3)11/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLJPODSPMQJKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505145 | |
Record name | 3-Methylnonan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
816-78-4 | |
Record name | 3-Methylnonan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.